molecular formula C19H15ClN6OS B2702251 N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-33-0

N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2702251
CAS RN: 863459-33-0
M. Wt: 410.88
InChI Key: MYBBSOROBVEOQF-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of triazolo quinazolines . Triazolo quinazolines are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid. This is then subjected to a nucleophilic substitution reaction with different aryl amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution reactions . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid. This is then subjected to a nucleophilic substitution reaction with different aryl amines .

Scientific Research Applications

Antimalarial Effects : Research on structurally similar triazolopyrimidines has shown potential antimalarial effects. These compounds have been synthesized and evaluated for their efficacy against Plasmodium species, demonstrating promising results in mouse models. The synthesis involves several steps, including reactions with dichlorophenylisothioeyanate and various amines, highlighting the compound's utility in developing new antimalarial agents Werbel et al., 1973.

Anticancer Properties : The synthesis of new 3-heteroarylindoles, including structures similar to the compound , has been explored for potential anticancer properties. These compounds have been evaluated against human breast carcinoma cell lines, indicating moderate to high anticancer activity, suggesting the potential of such compounds in cancer research Abdelhamid et al., 2016.

Antimicrobial Activity : Compounds with a triazolopyrimidine core have been synthesized and tested for antimicrobial activity. Some of these compounds exhibited significant activity against both gram-negative and gram-positive bacteria, indicating their potential in addressing antibiotic resistance and developing new antimicrobial agents El-Gazzar et al., 2009.

Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, showing promising results. This suggests the potential use of similar compounds in agricultural pest management, contributing to the development of new insecticides Fadda et al., 2017.

Antitumor and Antimicrobial Evaluation : New triazolopyrimidines have been synthesized and evaluated for both antitumor and antimicrobial activities. These studies contribute to the understanding of the compound's potential in treating various diseases, highlighting its versatility in therapeutic applications Prasanna Kumara et al., 2013.

Mechanism of Action

The mechanism of action of similar compounds involves their ability to bind to various enzymes and receptors in the biological system . This makes them effective against a variety of diseases, including tuberculosis and HIV .

Future Directions

The future directions for compounds like “N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” could involve further optimization and development into new antitubercular and anti-HIV agents . The results obtained from studies on similar compounds confirm that they show promising antimicrobial, antitubercular, and anti-HIV activities .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-2-8-15(9-3-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBSOROBVEOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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